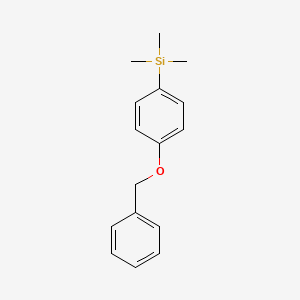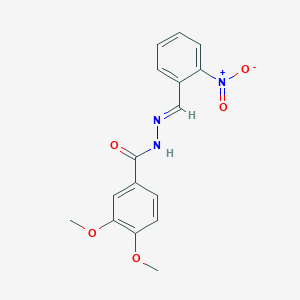![molecular formula C15H14O3 B11947296 9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione CAS No. 55054-48-3](/img/structure/B11947296.png)
9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Cyclopropyl-4-oxatetracyclo[54202,608,11]trideca-9,12-diene-3,5-dione is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione typically involves ring-opening metathesis polymerization (ROMP) of ester-functionalized tricyclo[4.2.2.02,5]deca-3,9-diene monomers . The reaction is catalyzed by Grubbs catalysts (first- and third-generation), and the polymerization proceeds in a living fashion . The reaction conditions include the use of polar organic solvents, which help in dissolving the resulting polymers .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of polymers through ROMP, resulting in materials with unique thermal properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific mechanical and thermal properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, such as ROMP, which involves the breaking and forming of carbon-carbon double bonds . The molecular pathways involved in these reactions are complex and depend on the specific conditions and catalysts used.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[4.2.2.02,5]deca-3,9-diene: This compound is similar in structure and is also used in ROMP.
10-Oxatetracyclo(6.3.0.2,7.0.3,6)trideca-4,12-diene-9,11-dione:
Uniqueness
9-Cyclopropyl-4-oxatetracyclo[54202,608,11]trideca-9,12-diene-3,5-dione is unique due to its cyclopropyl group and the specific arrangement of its tetracyclic structure
Properties
CAS No. |
55054-48-3 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
9-cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione |
InChI |
InChI=1S/C15H14O3/c16-14-12-7-3-4-8(13(12)15(17)18-14)11-9(5-10(7)11)6-1-2-6/h3-8,10-13H,1-2H2 |
InChI Key |
CFDWKHCYBDTMRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3C2C4C=CC3C5C4C(=O)OC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one](/img/structure/B11947215.png)

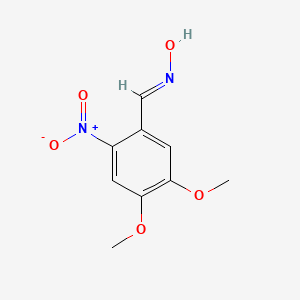
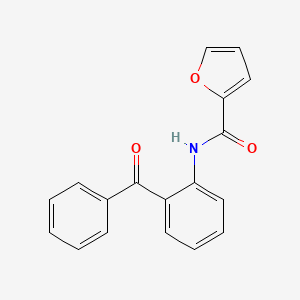

![9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione](/img/structure/B11947239.png)
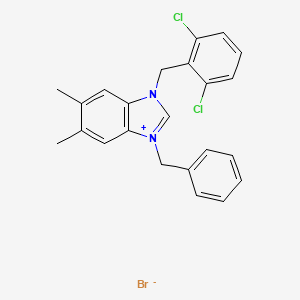

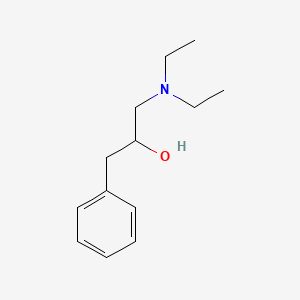

![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11947301.png)

